molecular formula C25H19ClN4OS B262376 2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B262376
M. Wt: 459 g/mol
InChI Key: WGJIZTILXGHCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an imidazole ring, a quinazolinone core, and a chlorophenyl group. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Properties

Molecular Formula

C25H19ClN4OS

Molecular Weight

459 g/mol

IUPAC Name

2-[(1-benzylimidazol-2-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C25H19ClN4OS/c26-20-11-5-7-13-22(20)30-23(28-21-12-6-4-10-19(21)24(30)31)17-32-25-27-14-15-29(25)16-18-8-2-1-3-9-18/h1-15H,16-17H2

InChI Key

WGJIZTILXGHCRX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. The imidazole ring is then introduced through a nucleophilic substitution reaction, where the benzyl group is attached to the nitrogen atom of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one
  • 2-{[(1-ethyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one
  • 2-{[(1-phenyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one

Uniqueness

The uniqueness of 2-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific structural features, such as the benzyl group attached to the imidazole ring and the chlorophenyl group on the quinazolinone core. These structural elements contribute to its distinct biological activities and potential therapeutic applications.

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